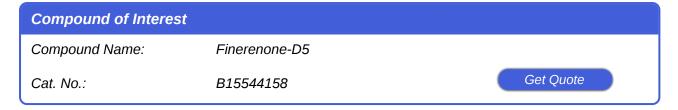


Finerenone-D5 for Receptor Binding Affinity Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] Its deuterated analog, **Finerenone-D5**, serves as a valuable tool in in vitro receptor binding affinity assays, primarily for pharmacokinetic studies and as an internal standard in mass spectrometry-based quantification. This document provides detailed application notes and protocols for utilizing **Finerenone-D5** in determining binding affinity for the mineralocorticoid receptor.

Finerenone exhibits high potency and selectivity for the MR, distinguishing it from older, steroidal MR antagonists like spironolactone and eplerenone.[1][4] It acts as a bulky, inverse agonist, which uniquely modulates the receptor's conformation and subsequent downstream signaling pathways. Understanding the binding characteristics of Finerenone and its analogs is crucial for the development of novel therapeutics targeting the mineralocorticoid receptor.

Data Presentation: Receptor Binding Affinity

The following tables summarize the in vitro binding affinity of Finerenone for the human mineralocorticoid receptor and its selectivity over other steroid hormone receptors. The data for Finerenone is presented as a surrogate for **Finerenone-D5**, as deuteration is not expected to significantly alter the binding affinity.



Table 1: Finerenone Binding Affinity for Mineralocorticoid Receptor (MR)

Compound	Receptor	Parameter	Value (nM)
Finerenone	Mineralocorticoid Receptor (MR)	IC50	18

Table 2: Finerenone Selectivity Profile Against Other Steroid Receptors

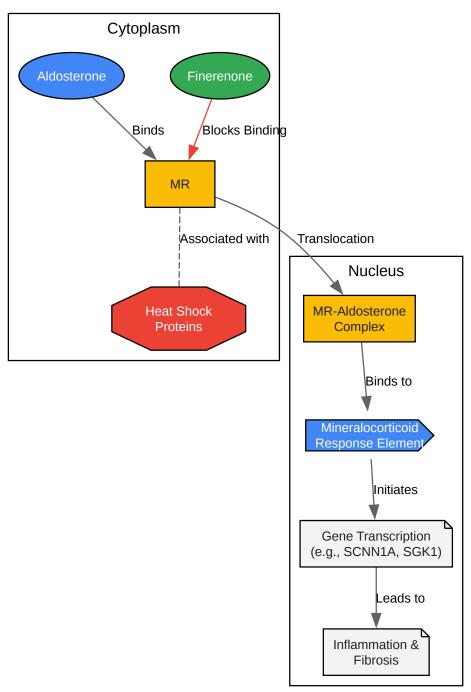
Compound	Receptor	Parameter	Value (nM)	Selectivity (fold vs. MR)
Finerenone	Glucocorticoid Receptor (GR)	IC50	>10,000	>555
Finerenone	Androgen Receptor (AR)	IC50	>10,000	>555
Finerenone	Progesterone Receptor (PR)	IC50	>10,000	>555
Spironolactone	Mineralocorticoid Receptor (MR)	IC50	24	1
Spironolactone	Androgen Receptor (AR)	IC50	77	0.31
Eplerenone	Mineralocorticoid Receptor (MR)	IC50	990	1

Signaling Pathway

The mineralocorticoid receptor is a nuclear receptor that, upon binding its ligand (e.g., aldosterone), translocates to the nucleus and acts as a transcription factor to regulate gene expression. Finerenone antagonizes this process.



Mineralocorticoid Receptor (MR) Signaling Pathway



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Mineralocorticoid Receptor Signaling Pathway



Experimental ProtocolsPrinciple of the Assay

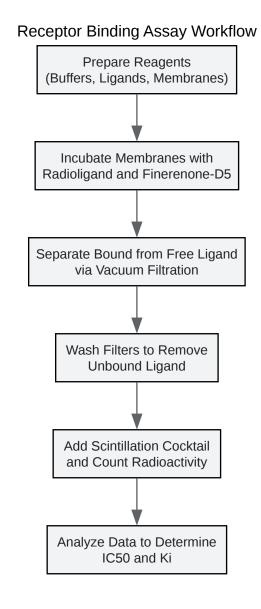
This protocol describes a competitive radioligand binding assay to determine the binding affinity of **Finerenone-D5** for the mineralocorticoid receptor. The assay measures the ability of unlabeled **Finerenone-D5** to compete with a radiolabeled ligand (e.g., [³H]-Aldosterone) for binding to the MR in a preparation of cell membranes expressing the receptor. The concentration of **Finerenone-D5** that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Materials and Reagents

- Finerenone-D5: Test compound.
- [3H]-Aldosterone: Radioligand.
- Unlabeled Aldosterone: For determination of non-specific binding.
- Cell Membranes: From cells overexpressing human mineralocorticoid receptor (e.g., HEK293 or CHO cells).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- 96-well Filter Plates: e.g., Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).
- Multi-well Plate Harvester.
- Scintillation Counter.
- Standard laboratory equipment: Pipettes, centrifuges, etc.

Experimental Workflow





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Receptor Binding Assay Workflow

Detailed Protocol

- Preparation of Reagents:
 - Prepare a stock solution of **Finerenone-D5** in a suitable solvent (e.g., DMSO).



- Prepare serial dilutions of Finerenone-D5 in assay buffer to achieve a range of final assay concentrations.
- Prepare a working solution of [3H]-Aldosterone in assay buffer at a concentration close to its Kd for the MR.
- \circ Prepare a high-concentration solution of unlabeled Aldosterone (e.g., 10 μ M) in assay buffer for determining non-specific binding.
- Thaw the cell membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.
- Assay Setup (in a 96-well plate):
 - Total Binding Wells: Add cell membrane preparation, [3H]-Aldosterone, and assay buffer.
 - Non-specific Binding Wells: Add cell membrane preparation, [³H]-Aldosterone, and a saturating concentration of unlabeled Aldosterone.
 - Competition Wells: Add cell membrane preparation, [3H]-Aldosterone, and varying concentrations of Finerenone-D5.
 - The final assay volume is typically 100-250 μL.

Incubation:

- Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration and Washing:
 - Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a cell harvester.
 - Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting:



- Dry the filter plate.
- Add scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the Finerenone-D5 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Finerenone-D5 is a critical tool for the precise and accurate in vitro characterization of compounds targeting the mineralocorticoid receptor. The provided protocols and data serve as a comprehensive guide for researchers in the fields of pharmacology and drug development to conduct receptor binding affinity assays. The high selectivity of Finerenone for the MR makes it an excellent candidate for such studies, and the use of its deuterated form ensures reliable quantification in various experimental settings.

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